molecular formula C21H21F2NO3 B1325586 3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-49-1

3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1325586
M. Wt: 373.4 g/mol
InChI Key: YCQRHYYERBIJNL-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the CAS Number: 898762-40-8. It has a molecular weight of 373.4 . The IUPAC name for this compound is (3,5-difluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21F2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-2-15(10-16)14-24-6-4-21(5-7-24)26-8-9-27-21/h1-3,10-13H,4-9,14H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. This compound has a molecular weight of 373.4 . Other properties like melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Structural Elucidation and Antitubercular Potential

  • Structural Elucidation : A study by Richter et al. (2022) focused on the structural analysis of a compound similar to 3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, specifically BTZ043, which showed promise as an antitubercular drug. This research highlighted the importance of understanding molecular structure in drug development (Richter et al., 2022).
  • Antitubercular Applications : Pasca et al. (2010) explored the susceptibility of Mycobacterium tuberculosis clinical isolates to benzothiazinones, a class of compounds related to 3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, noting their potential in treating tuberculosis (Pasca et al., 2010).

Synthesis and Pharmacological Evaluation

  • Synthetic Pathways : Brubaker and Colley (1986) examined the synthesis of related spirodecanes, shedding light on the synthetic pathways that could be relevant for compounds like 3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone. This research aids in understanding the chemical synthesis process of similar compounds (Brubaker & Colley, 1986).

Novel Applications in Antiviral and Antibacterial Agents

  • Antiviral Potential : A study by Apaydın et al. (2020) on new spirothiazolidinone derivatives, which share structural similarities with 3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, showed strong activity against influenza and human coronaviruses. This indicates the potential of similar compounds in antiviral applications (Apaydın et al., 2020).
  • Antibacterial Evaluation : Natarajan et al. (2021) synthesized and evaluated the antibacterial properties of triaza and dioxa aza spiro derivatives, providing insights into the antibacterial applications of compounds like 3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (Natarajan et al., 2021).

properties

IUPAC Name

(3,5-difluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQRHYYERBIJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642885
Record name (3,5-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898758-49-1
Record name (3,5-Difluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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